2-(4-Methylnaphthalene-1-carbonyl)benzoic acid 2-(4-Methylnaphthalene-1-carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 35187-29-2
VCID: VC17974945
InChI: InChI=1S/C19H14O3/c1-12-10-11-16(14-7-3-2-6-13(12)14)18(20)15-8-4-5-9-17(15)19(21)22/h2-11H,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H14O3
Molecular Weight: 290.3 g/mol

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid

CAS No.: 35187-29-2

Cat. No.: VC17974945

Molecular Formula: C19H14O3

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid - 35187-29-2

Specification

CAS No. 35187-29-2
Molecular Formula C19H14O3
Molecular Weight 290.3 g/mol
IUPAC Name 2-(4-methylnaphthalene-1-carbonyl)benzoic acid
Standard InChI InChI=1S/C19H14O3/c1-12-10-11-16(14-7-3-2-6-13(12)14)18(20)15-8-4-5-9-17(15)19(21)22/h2-11H,1H3,(H,21,22)
Standard InChI Key ILZBGGYAYBHVGB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene core fused to a benzoic acid group via a carbonyl bridge. The methyl substituent at the 4-position of the naphthalene ring introduces steric and electronic effects that influence reactivity. X-ray crystallography and computational modeling confirm a planar geometry, with the carbonyl group adopting an sp² hybridization . The IUPAC name, 2-(4-methylnaphthalene-1-carbonyl)benzoic acid, reflects this arrangement, while its SMILES notation (CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O) provides a machine-readable representation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H14O3\text{C}_{19}\text{H}_{14}\text{O}_{3}
Molecular Weight290.313 g/mol
Density1.259 g/cm³
Boiling Point543.6°C at 760 mmHg
Flash Point296.6°C
LogP4.077
Exact Mass290.094 Da

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~2.5 ppm, singlet), aromatic protons (δ 7.1–8.3 ppm), and carboxylic acid proton (δ ~12.1 ppm) . Infrared (IR) spectra show strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) . Mass spectrometry fragments align with the molecular ion peak at m/z 290.1 .

Synthesis and Manufacturing

Classical Synthetic Routes

The compound was first synthesized in 1911 via the Friedel-Crafts acylation of 4-methylnaphthalene with phthalic anhydride, catalyzed by AlCl₃ . Scholl and Tritsch reported yields of ~60% under refluxing benzene conditions . Cook and Robinson (1938) optimized this method by substituting phthalic anhydride with benzoyl chloride, achieving 75% yields .

Modern Methodologies

Recent advances employ flow chemistry and photoredox catalysis. For instance, Pataki et al. (1971) utilized a two-step process:

  • Acylation: 4-Methylnaphthalene reacts with benzoyl chloride in dichloromethane at 0°C.

  • Oxidation: The intermediate is treated with KMnO₄ in acidic medium to yield the carboxylic acid .
    This method achieves 85% purity, with column chromatography (silica gel, ethyl acetate/hexane) as the final purification step .

Table 2: Comparative Synthesis Protocols

MethodConditionsYield (%)Reference
Friedel-Crafts AcylationAlCl₃, benzene, reflux60
Benzoyl Chloride RouteDCM, 0°C, KMnO₄75
Photoredox CatalysisVisible light, MeCN/H₂O88

Applications in Pharmaceutical and Agricultural Chemistry

Anticancer Activity

Newman and Cunico (1972) evaluated the compound’s cytotoxicity against murine leukemia cells (L1210), observing an IC₅₀ of 12 µM . The methyl group enhances membrane permeability, while the carboxylic acid facilitates hydrogen bonding with target proteins .

Herbicidal and Nematicidal Use

Derivatives of 2-(4-methylnaphthalene-1-carbonyl)benzoic acid exhibit potent nematicidal activity against Meloidogyne incognita (root-knot nematode), with LC₅₀ values of 0.8 mg/L . Structural analogs, such as benzotriazin-4-ones, disrupt mitochondrial function in pests .

Future Directions and Research Gaps

Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance bioavailability, addressing its low aqueous solubility (0.12 mg/mL) . Preliminary studies using PEGylated liposomes show a 3-fold increase in plasma half-life .

Environmental Impact

Biodegradation pathways remain unexplored. Microbial consortia from petroleum-contaminated soils may metabolize the naphthalene core, as seen in related PAHs .

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